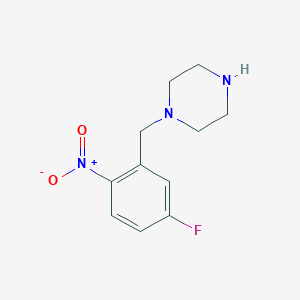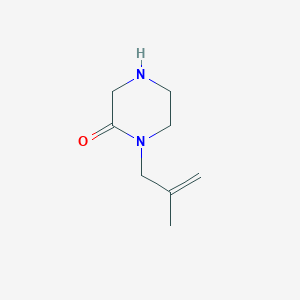
Sodium 4-acetamido-3-chlorobenzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a sulfinate group attached to a benzene ring, which also contains a chlorine atom and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-chloro-4-acetamidobenzene-1-sulfinate typically involves the sulfonation of 3-chloro-4-acetamidobenzene. This can be achieved through the reaction of 3-chloro-4-acetamidobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of sodium 3-chloro-4-acetamidobenzene-1-sulfinate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sodium 3-chloro-4-acetamidobenzene-1-sulfonate.
Reduction: 3-chloro-4-acetamidobenzene-1-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which sodium 3-chloro-4-acetamidobenzene-1-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom and acetamido group may also contribute to the compound’s reactivity and specificity towards certain enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 4-acetamidobenzene-1-sulfinate: Lacks the chlorine atom, which may affect its reactivity and applications.
Sodium 3-chloro-4-aminobenzene-1-sulfinate:
Uniqueness
Sodium 3-chloro-4-acetamidobenzene-1-sulfinate is unique due to the presence of both a chlorine atom and an acetamido group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H7ClNNaO3S |
|---|---|
Poids moléculaire |
255.65 g/mol |
Nom IUPAC |
sodium;4-acetamido-3-chlorobenzenesulfinate |
InChI |
InChI=1S/C8H8ClNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
Clé InChI |
LGQVABGOGYAVGZ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


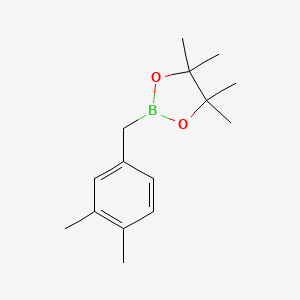
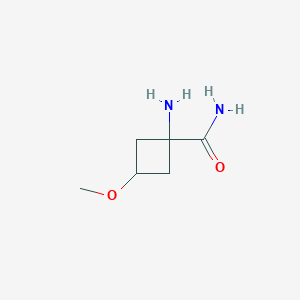
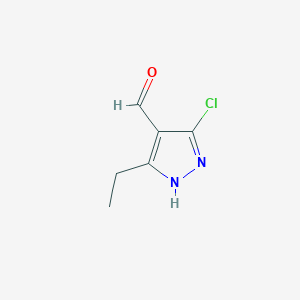
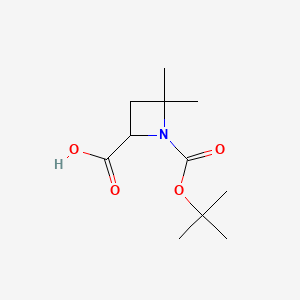
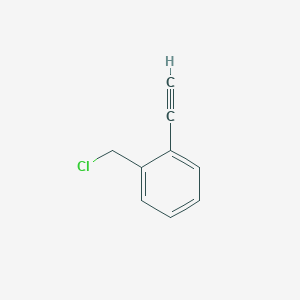
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
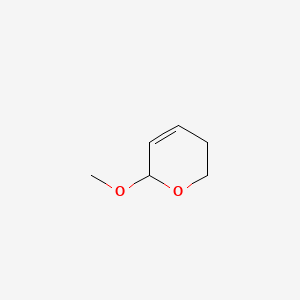
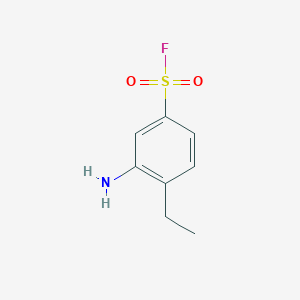
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
